1-Cyclopropyl-3-(propan-2-yl)benzene
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Overview
Description
1-Cyclopropyl-3-isopropylbenzol is an organic compound that features a benzene ring substituted with a cyclopropyl group at the first position and an isopropyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3-isopropylbenzol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with cyclopropyl and isopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of 1-Cyclopropyl-3-isopropylbenzol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-isopropylbenzol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield cyclopropyl and isopropyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with other functional groups using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents under controlled temperature.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopropyl and isopropyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Cyclopropyl-3-isopropylbenzol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-isopropylbenzol involves its interaction with molecular targets and pathways. The cyclopropyl group imparts conformational rigidity to the molecule, which can enhance its binding affinity to specific receptors or enzymes . The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: A benzene ring substituted with a cyclopropyl group.
Isopropylbenzene (Cumene): A benzene ring substituted with an isopropyl group.
Cyclopropylmethylbenzene: A benzene ring substituted with a cyclopropylmethyl group.
Uniqueness
1-Cyclopropyl-3-isopropylbenzol is unique due to the presence of both cyclopropyl and isopropyl groups on the benzene ring, which can result in distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
41380-88-5 |
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Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-cyclopropyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-9(2)11-4-3-5-12(8-11)10-6-7-10/h3-5,8-10H,6-7H2,1-2H3 |
InChI Key |
BENOXXUKQCQVLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2CC2 |
Origin of Product |
United States |
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